Hemiphroside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

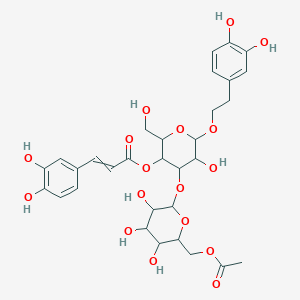

[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSLLYRTBSZHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Action of Bioactive Compounds Targeting NF-κB and MAPK Pathways

Disclaimer: Initial searches for "Hemiphroside B" did not yield any specific compound with this name, suggesting a possible misspelling or reference to a rare or novel molecule not yet widely documented. This guide will therefore focus on two well-researched compounds, Hp-s1 Ganglioside and Forsythoside B , which exhibit significant anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways, and may be related to the original query. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory process. This technical guide elucidates the mechanism of action of two bioactive compounds, Hp-s1 Ganglioside and Forsythoside B, in mitigating inflammatory responses through their interaction with these key pathways. We will explore the molecular interactions, present quantitative data on their efficacy, detail the experimental protocols used for their characterization, and provide visual representations of the signaling cascades they modulate.

Introduction to Key Inflammatory Signaling Pathways

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the freed NF-κB, typically the p65/p50 heterodimer, to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[1][2]

The MAPK Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade involving a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. The major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This pathway is activated by a variety of extracellular stimuli and regulates a wide range of cellular processes, including inflammation. In the context of inflammation, the JNK and p38 MAPK pathways are particularly important for the production of pro-inflammatory cytokines.[1][2]

Mechanism of Action of Hp-s1 Ganglioside

Hp-s1 ganglioside, isolated from the sperm of the sea urchin Hemicentrotus pulcherrimus, has demonstrated potent anti-neuroinflammatory effects.[1] Its mechanism of action is centered on the inhibition of the MyD88-dependent NF-κB and JNK/p38 MAPK pathways in lipopolysaccharide (LPS)-stimulated microglial cells.

Inhibition of the NF-κB Pathway by Hp-s1 Ganglioside

Hp-s1 ganglioside intervenes at several key points in the NF-κB signaling cascade:

-

Reduced Expression of Upstream Adaptor Proteins: Hp-s1 has been shown to decrease the expression of Myeloid differentiation primary response 88 (MyD88) and TNF receptor-associated factor 6 (TRAF6), which are crucial for the activation of both NF-κB and MAPKs following LPS stimulation.

-

Inhibition of IκBα Degradation: It attenuates the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Prevention of NF-κB p65 Translocation: By preventing IκBα degradation, Hp-s1 effectively inhibits the phosphorylation and nuclear translocation of the NF-κB p65 subunit.

Modulation of the MAPK Pathway by Hp-s1 Ganglioside

Hp-s1 also exerts its anti-inflammatory effects by targeting the MAPK pathway:

-

Suppression of JNK and p38 Phosphorylation: The compound significantly inhibits the LPS-induced phosphorylation of p38 MAPK and JNK, thereby downregulating the downstream inflammatory responses mediated by these kinases.

Quantitative Effects of Hp-s1 Ganglioside

The anti-inflammatory effects of Hp-s1 have been quantified in LPS-stimulated MG6 microglial cells.

| Inflammatory Mediator | Concentration of Hp-s1 (µM) | Inhibition of Protein Expression (% of LPS-treated group) | Reference |

| iNOS | 5 | ~20% | |

| 15 | ~45% | ||

| 30 | ~70% | ||

| COX-2 | 5 | ~15% | |

| 15 | ~40% | ||

| 30 | ~65% | ||

| TNF-α | 5 | ~25% | |

| 15 | ~50% | ||

| 30 | ~75% | ||

| IL-1β | 5 | ~30% | |

| 15 | ~55% | ||

| 30 | ~80% | ||

| IL-6 | 5 | ~20% | |

| 15 | ~45% | ||

| 30 | ~70% |

Table 1: Dose-dependent inhibition of pro-inflammatory mediators by Hp-s1 Ganglioside in LPS-stimulated microglial cells.

| Signaling Protein | Concentration of Hp-s1 (µM) | Inhibition of Phosphorylation (% of LPS-treated group) | Reference |

| p-p65 | 5 | ~20% | |

| 15 | ~40% | ||

| 30 | ~65% | ||

| p-IκBα | 5 | ~25% | |

| 15 | ~50% | ||

| 30 | ~75% | ||

| p-p38 | 5 | ~15% | |

| 15 | ~40% | ||

| 30 | ~60% | ||

| p-JNK | 5 | ~20% | |

| 15 | ~45% | ||

| 30 | ~70% |

Table 2: Dose-dependent inhibition of NF-κB and MAPK pathway protein phosphorylation by Hp-s1 Ganglioside.

Signaling Pathway Diagram for Hp-s1 Ganglioside

Caption: Hp-s1 Ganglioside signaling pathway inhibition.

Mechanism of Action of Forsythoside B

Forsythoside B, a phenylethanoid glycoside, demonstrates significant anti-inflammatory and neuroprotective properties. Its mechanism of action involves the inhibition of the NF-κB and p38-MAPK signaling pathways, as well as the activation of the Nrf2 pathway.

Inhibition of the NF-κB Pathway by Forsythoside B

Forsythoside B modulates the NF-κB pathway through several mechanisms:

-

Suppression of IKK activity: It has been shown to inhibit the IκB kinase (IKK) pathway, which is a critical step in the activation of NF-κB.

-

Inhibition of NF-κB activation: By inhibiting IKK, Forsythoside B prevents the phosphorylation and degradation of IκBα, thereby blocking the activation and nuclear translocation of NF-κB.

Modulation of the MAPK Pathway by Forsythoside B

Forsythoside B also targets the MAPK pathway to reduce inflammation:

-

Inhibition of p38 MAPK phosphorylation: It markedly decreases the phosphorylation of p38 MAPK, a key mediator of inflammatory responses.

Activation of the Nrf2 Pathway by Forsythoside B

A notable aspect of Forsythoside B's mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. The activation of Nrf2 by Forsythoside B contributes to its anti-inflammatory effects, and interestingly, the inhibition of the NF-κB and p38-MAPK pathways by Forsythoside B has been shown to be reversed by Nrf2 downregulation.

Quantitative Effects of Forsythoside B

The effects of Forsythoside B have been quantified in various models of inflammation.

| Inflammatory Mediator | Model System | Treatment | Reduction in Expression/Level | Reference |

| TNF-α | LPS-stimulated RAW264.7 cells | Forsythoside B (concentration-dependent) | Down-regulated | |

| IL-6 | LPS-stimulated RAW264.7 cells | Forsythoside B (concentration-dependent) | Down-regulated | |

| HMGB1 | LPS-stimulated RAW264.7 cells | Forsythoside B (concentration-dependent) | Down-regulated | |

| iNOS | Spinal Cord Injury (in vivo and in vitro) | Forsythoside B | Markedly decreased | |

| COX-2 | Spinal Cord Injury (in vivo and in vitro) | Forsythoside B | Markedly decreased |

Table 3: Qualitative and quantitative effects of Forsythoside B on pro-inflammatory mediators.

| Signaling Protein | Model System | Treatment | Effect on Phosphorylation/Activation | Reference |

| p-p38 | Spinal Cord Injury (in vitro) | Forsythoside B | Markedly decreased | |

| NF-κB | Spinal Cord Injury (in vitro) | Forsythoside B | Markedly decreased nuclear levels | |

| IKK | LPS-stimulated RAW264.7 cells | Forsythoside B | Inhibited |

Table 4: Effects of Forsythoside B on key signaling proteins in the NF-κB and MAPK pathways.

Signaling Pathway Diagram for Forsythoside B

Caption: Forsythoside B signaling pathway modulation.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: MG6 microglial cells or RAW 264.7 murine macrophages are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Hp-s1 or Forsythoside B) for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time depending on the endpoint being measured.

Western Blot Analysis

This technique is used to quantify the expression and phosphorylation of specific proteins.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: An enhanced chemiluminescence (ECL) substrate is applied, and the protein bands are visualized using a chemiluminescence imaging system. Densitometric analysis is performed to quantify the band intensities.

Immunofluorescence Assay for NF-κB Translocation

This method visualizes the location of NF-κB within the cell.

-

Cell Seeding and Treatment: Cells are grown on coverslips in a multi-well plate and treated as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Blocking: Non-specific binding is blocked using a solution containing serum (e.g., goat serum).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Cy3-conjugated) for 1 hour at room temperature in the dark.

-

Nuclear Staining: The nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides, and the cells are visualized using a fluorescence or confocal microscope. The translocation of NF-κB is assessed by observing the co-localization of the p65 signal with the DAPI nuclear stain.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubated overnight.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate Incubation: An enzyme-linked avidin (B1170675) or streptavidin (e.g., HRP-conjugate) is added.

-

Substrate Addition and Measurement: A chromogenic substrate is added, and the color development is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

Hp-s1 Ganglioside and Forsythoside B represent promising therapeutic candidates for inflammatory diseases due to their potent inhibitory effects on the NF-κB and MAPK signaling pathways. Their multi-target approach, involving the suppression of key upstream and downstream components of these inflammatory cascades, highlights their potential for effective modulation of the inflammatory response. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of these and similar bioactive compounds for clinical applications.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Action of Bioactive Compounds Targeting NF-κB and MAPK Pathways

Disclaimer: Initial searches for "Hemiphroside B" did not yield any specific compound with this name, suggesting a possible misspelling or reference to a rare or novel molecule not yet widely documented. This guide will therefore focus on two well-researched compounds, Hp-s1 Ganglioside and Forsythoside B , which exhibit significant anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways, and may be related to the original query. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory process. This technical guide elucidates the mechanism of action of two bioactive compounds, Hp-s1 Ganglioside and Forsythoside B, in mitigating inflammatory responses through their interaction with these key pathways. We will explore the molecular interactions, present quantitative data on their efficacy, detail the experimental protocols used for their characterization, and provide visual representations of the signaling cascades they modulate.

Introduction to Key Inflammatory Signaling Pathways

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the freed NF-κB, typically the p65/p50 heterodimer, to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[1][2]

The MAPK Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade involving a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. The major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This pathway is activated by a variety of extracellular stimuli and regulates a wide range of cellular processes, including inflammation. In the context of inflammation, the JNK and p38 MAPK pathways are particularly important for the production of pro-inflammatory cytokines.[1][2]

Mechanism of Action of Hp-s1 Ganglioside

Hp-s1 ganglioside, isolated from the sperm of the sea urchin Hemicentrotus pulcherrimus, has demonstrated potent anti-neuroinflammatory effects.[1] Its mechanism of action is centered on the inhibition of the MyD88-dependent NF-κB and JNK/p38 MAPK pathways in lipopolysaccharide (LPS)-stimulated microglial cells.

Inhibition of the NF-κB Pathway by Hp-s1 Ganglioside

Hp-s1 ganglioside intervenes at several key points in the NF-κB signaling cascade:

-

Reduced Expression of Upstream Adaptor Proteins: Hp-s1 has been shown to decrease the expression of Myeloid differentiation primary response 88 (MyD88) and TNF receptor-associated factor 6 (TRAF6), which are crucial for the activation of both NF-κB and MAPKs following LPS stimulation.

-

Inhibition of IκBα Degradation: It attenuates the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Prevention of NF-κB p65 Translocation: By preventing IκBα degradation, Hp-s1 effectively inhibits the phosphorylation and nuclear translocation of the NF-κB p65 subunit.

Modulation of the MAPK Pathway by Hp-s1 Ganglioside

Hp-s1 also exerts its anti-inflammatory effects by targeting the MAPK pathway:

-

Suppression of JNK and p38 Phosphorylation: The compound significantly inhibits the LPS-induced phosphorylation of p38 MAPK and JNK, thereby downregulating the downstream inflammatory responses mediated by these kinases.

Quantitative Effects of Hp-s1 Ganglioside

The anti-inflammatory effects of Hp-s1 have been quantified in LPS-stimulated MG6 microglial cells.

| Inflammatory Mediator | Concentration of Hp-s1 (µM) | Inhibition of Protein Expression (% of LPS-treated group) | Reference |

| iNOS | 5 | ~20% | |

| 15 | ~45% | ||

| 30 | ~70% | ||

| COX-2 | 5 | ~15% | |

| 15 | ~40% | ||

| 30 | ~65% | ||

| TNF-α | 5 | ~25% | |

| 15 | ~50% | ||

| 30 | ~75% | ||

| IL-1β | 5 | ~30% | |

| 15 | ~55% | ||

| 30 | ~80% | ||

| IL-6 | 5 | ~20% | |

| 15 | ~45% | ||

| 30 | ~70% |

Table 1: Dose-dependent inhibition of pro-inflammatory mediators by Hp-s1 Ganglioside in LPS-stimulated microglial cells.

| Signaling Protein | Concentration of Hp-s1 (µM) | Inhibition of Phosphorylation (% of LPS-treated group) | Reference |

| p-p65 | 5 | ~20% | |

| 15 | ~40% | ||

| 30 | ~65% | ||

| p-IκBα | 5 | ~25% | |

| 15 | ~50% | ||

| 30 | ~75% | ||

| p-p38 | 5 | ~15% | |

| 15 | ~40% | ||

| 30 | ~60% | ||

| p-JNK | 5 | ~20% | |

| 15 | ~45% | ||

| 30 | ~70% |

Table 2: Dose-dependent inhibition of NF-κB and MAPK pathway protein phosphorylation by Hp-s1 Ganglioside.

Signaling Pathway Diagram for Hp-s1 Ganglioside

Caption: Hp-s1 Ganglioside signaling pathway inhibition.

Mechanism of Action of Forsythoside B

Forsythoside B, a phenylethanoid glycoside, demonstrates significant anti-inflammatory and neuroprotective properties. Its mechanism of action involves the inhibition of the NF-κB and p38-MAPK signaling pathways, as well as the activation of the Nrf2 pathway.

Inhibition of the NF-κB Pathway by Forsythoside B

Forsythoside B modulates the NF-κB pathway through several mechanisms:

-

Suppression of IKK activity: It has been shown to inhibit the IκB kinase (IKK) pathway, which is a critical step in the activation of NF-κB.

-

Inhibition of NF-κB activation: By inhibiting IKK, Forsythoside B prevents the phosphorylation and degradation of IκBα, thereby blocking the activation and nuclear translocation of NF-κB.

Modulation of the MAPK Pathway by Forsythoside B

Forsythoside B also targets the MAPK pathway to reduce inflammation:

-

Inhibition of p38 MAPK phosphorylation: It markedly decreases the phosphorylation of p38 MAPK, a key mediator of inflammatory responses.

Activation of the Nrf2 Pathway by Forsythoside B

A notable aspect of Forsythoside B's mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. The activation of Nrf2 by Forsythoside B contributes to its anti-inflammatory effects, and interestingly, the inhibition of the NF-κB and p38-MAPK pathways by Forsythoside B has been shown to be reversed by Nrf2 downregulation.

Quantitative Effects of Forsythoside B

The effects of Forsythoside B have been quantified in various models of inflammation.

| Inflammatory Mediator | Model System | Treatment | Reduction in Expression/Level | Reference |

| TNF-α | LPS-stimulated RAW264.7 cells | Forsythoside B (concentration-dependent) | Down-regulated | |

| IL-6 | LPS-stimulated RAW264.7 cells | Forsythoside B (concentration-dependent) | Down-regulated | |

| HMGB1 | LPS-stimulated RAW264.7 cells | Forsythoside B (concentration-dependent) | Down-regulated | |

| iNOS | Spinal Cord Injury (in vivo and in vitro) | Forsythoside B | Markedly decreased | |

| COX-2 | Spinal Cord Injury (in vivo and in vitro) | Forsythoside B | Markedly decreased |

Table 3: Qualitative and quantitative effects of Forsythoside B on pro-inflammatory mediators.

| Signaling Protein | Model System | Treatment | Effect on Phosphorylation/Activation | Reference |

| p-p38 | Spinal Cord Injury (in vitro) | Forsythoside B | Markedly decreased | |

| NF-κB | Spinal Cord Injury (in vitro) | Forsythoside B | Markedly decreased nuclear levels | |

| IKK | LPS-stimulated RAW264.7 cells | Forsythoside B | Inhibited |

Table 4: Effects of Forsythoside B on key signaling proteins in the NF-κB and MAPK pathways.

Signaling Pathway Diagram for Forsythoside B

Caption: Forsythoside B signaling pathway modulation.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: MG6 microglial cells or RAW 264.7 murine macrophages are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Hp-s1 or Forsythoside B) for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time depending on the endpoint being measured.

Western Blot Analysis

This technique is used to quantify the expression and phosphorylation of specific proteins.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: An enhanced chemiluminescence (ECL) substrate is applied, and the protein bands are visualized using a chemiluminescence imaging system. Densitometric analysis is performed to quantify the band intensities.

Immunofluorescence Assay for NF-κB Translocation

This method visualizes the location of NF-κB within the cell.

-

Cell Seeding and Treatment: Cells are grown on coverslips in a multi-well plate and treated as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Blocking: Non-specific binding is blocked using a solution containing serum (e.g., goat serum).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Cy3-conjugated) for 1 hour at room temperature in the dark.

-

Nuclear Staining: The nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides, and the cells are visualized using a fluorescence or confocal microscope. The translocation of NF-κB is assessed by observing the co-localization of the p65 signal with the DAPI nuclear stain.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubated overnight.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate Incubation: An enzyme-linked avidin (B1170675) or streptavidin (e.g., HRP-conjugate) is added.

-

Substrate Addition and Measurement: A chromogenic substrate is added, and the color development is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

Hp-s1 Ganglioside and Forsythoside B represent promising therapeutic candidates for inflammatory diseases due to their potent inhibitory effects on the NF-κB and MAPK signaling pathways. Their multi-target approach, involving the suppression of key upstream and downstream components of these inflammatory cascades, highlights their potential for effective modulation of the inflammatory response. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of these and similar bioactive compounds for clinical applications.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Action of Bioactive Compounds Targeting NF-κB and MAPK Pathways

Disclaimer: Initial searches for "Hemiphroside B" did not yield any specific compound with this name, suggesting a possible misspelling or reference to a rare or novel molecule not yet widely documented. This guide will therefore focus on two well-researched compounds, Hp-s1 Ganglioside and Forsythoside B , which exhibit significant anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways, and may be related to the original query. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory process. This technical guide elucidates the mechanism of action of two bioactive compounds, Hp-s1 Ganglioside and Forsythoside B, in mitigating inflammatory responses through their interaction with these key pathways. We will explore the molecular interactions, present quantitative data on their efficacy, detail the experimental protocols used for their characterization, and provide visual representations of the signaling cascades they modulate.

Introduction to Key Inflammatory Signaling Pathways

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the freed NF-κB, typically the p65/p50 heterodimer, to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[1][2]

The MAPK Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade involving a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. The major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This pathway is activated by a variety of extracellular stimuli and regulates a wide range of cellular processes, including inflammation. In the context of inflammation, the JNK and p38 MAPK pathways are particularly important for the production of pro-inflammatory cytokines.[1][2]

Mechanism of Action of Hp-s1 Ganglioside

Hp-s1 ganglioside, isolated from the sperm of the sea urchin Hemicentrotus pulcherrimus, has demonstrated potent anti-neuroinflammatory effects.[1] Its mechanism of action is centered on the inhibition of the MyD88-dependent NF-κB and JNK/p38 MAPK pathways in lipopolysaccharide (LPS)-stimulated microglial cells.

Inhibition of the NF-κB Pathway by Hp-s1 Ganglioside

Hp-s1 ganglioside intervenes at several key points in the NF-κB signaling cascade:

-

Reduced Expression of Upstream Adaptor Proteins: Hp-s1 has been shown to decrease the expression of Myeloid differentiation primary response 88 (MyD88) and TNF receptor-associated factor 6 (TRAF6), which are crucial for the activation of both NF-κB and MAPKs following LPS stimulation.

-

Inhibition of IκBα Degradation: It attenuates the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Prevention of NF-κB p65 Translocation: By preventing IκBα degradation, Hp-s1 effectively inhibits the phosphorylation and nuclear translocation of the NF-κB p65 subunit.

Modulation of the MAPK Pathway by Hp-s1 Ganglioside

Hp-s1 also exerts its anti-inflammatory effects by targeting the MAPK pathway:

-

Suppression of JNK and p38 Phosphorylation: The compound significantly inhibits the LPS-induced phosphorylation of p38 MAPK and JNK, thereby downregulating the downstream inflammatory responses mediated by these kinases.

Quantitative Effects of Hp-s1 Ganglioside

The anti-inflammatory effects of Hp-s1 have been quantified in LPS-stimulated MG6 microglial cells.

| Inflammatory Mediator | Concentration of Hp-s1 (µM) | Inhibition of Protein Expression (% of LPS-treated group) | Reference |

| iNOS | 5 | ~20% | |

| 15 | ~45% | ||

| 30 | ~70% | ||

| COX-2 | 5 | ~15% | |

| 15 | ~40% | ||

| 30 | ~65% | ||

| TNF-α | 5 | ~25% | |

| 15 | ~50% | ||

| 30 | ~75% | ||

| IL-1β | 5 | ~30% | |

| 15 | ~55% | ||

| 30 | ~80% | ||

| IL-6 | 5 | ~20% | |

| 15 | ~45% | ||

| 30 | ~70% |

Table 1: Dose-dependent inhibition of pro-inflammatory mediators by Hp-s1 Ganglioside in LPS-stimulated microglial cells.

| Signaling Protein | Concentration of Hp-s1 (µM) | Inhibition of Phosphorylation (% of LPS-treated group) | Reference |

| p-p65 | 5 | ~20% | |

| 15 | ~40% | ||

| 30 | ~65% | ||

| p-IκBα | 5 | ~25% | |

| 15 | ~50% | ||

| 30 | ~75% | ||

| p-p38 | 5 | ~15% | |

| 15 | ~40% | ||

| 30 | ~60% | ||

| p-JNK | 5 | ~20% | |

| 15 | ~45% | ||

| 30 | ~70% |

Table 2: Dose-dependent inhibition of NF-κB and MAPK pathway protein phosphorylation by Hp-s1 Ganglioside.

Signaling Pathway Diagram for Hp-s1 Ganglioside

Caption: Hp-s1 Ganglioside signaling pathway inhibition.

Mechanism of Action of Forsythoside B

Forsythoside B, a phenylethanoid glycoside, demonstrates significant anti-inflammatory and neuroprotective properties. Its mechanism of action involves the inhibition of the NF-κB and p38-MAPK signaling pathways, as well as the activation of the Nrf2 pathway.

Inhibition of the NF-κB Pathway by Forsythoside B

Forsythoside B modulates the NF-κB pathway through several mechanisms:

-

Suppression of IKK activity: It has been shown to inhibit the IκB kinase (IKK) pathway, which is a critical step in the activation of NF-κB.

-

Inhibition of NF-κB activation: By inhibiting IKK, Forsythoside B prevents the phosphorylation and degradation of IκBα, thereby blocking the activation and nuclear translocation of NF-κB.

Modulation of the MAPK Pathway by Forsythoside B

Forsythoside B also targets the MAPK pathway to reduce inflammation:

-

Inhibition of p38 MAPK phosphorylation: It markedly decreases the phosphorylation of p38 MAPK, a key mediator of inflammatory responses.

Activation of the Nrf2 Pathway by Forsythoside B

A notable aspect of Forsythoside B's mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. The activation of Nrf2 by Forsythoside B contributes to its anti-inflammatory effects, and interestingly, the inhibition of the NF-κB and p38-MAPK pathways by Forsythoside B has been shown to be reversed by Nrf2 downregulation.

Quantitative Effects of Forsythoside B

The effects of Forsythoside B have been quantified in various models of inflammation.

| Inflammatory Mediator | Model System | Treatment | Reduction in Expression/Level | Reference |

| TNF-α | LPS-stimulated RAW264.7 cells | Forsythoside B (concentration-dependent) | Down-regulated | |

| IL-6 | LPS-stimulated RAW264.7 cells | Forsythoside B (concentration-dependent) | Down-regulated | |

| HMGB1 | LPS-stimulated RAW264.7 cells | Forsythoside B (concentration-dependent) | Down-regulated | |

| iNOS | Spinal Cord Injury (in vivo and in vitro) | Forsythoside B | Markedly decreased | |

| COX-2 | Spinal Cord Injury (in vivo and in vitro) | Forsythoside B | Markedly decreased |

Table 3: Qualitative and quantitative effects of Forsythoside B on pro-inflammatory mediators.

| Signaling Protein | Model System | Treatment | Effect on Phosphorylation/Activation | Reference |

| p-p38 | Spinal Cord Injury (in vitro) | Forsythoside B | Markedly decreased | |

| NF-κB | Spinal Cord Injury (in vitro) | Forsythoside B | Markedly decreased nuclear levels | |

| IKK | LPS-stimulated RAW264.7 cells | Forsythoside B | Inhibited |

Table 4: Effects of Forsythoside B on key signaling proteins in the NF-κB and MAPK pathways.

Signaling Pathway Diagram for Forsythoside B

Caption: Forsythoside B signaling pathway modulation.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: MG6 microglial cells or RAW 264.7 murine macrophages are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Hp-s1 or Forsythoside B) for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time depending on the endpoint being measured.

Western Blot Analysis

This technique is used to quantify the expression and phosphorylation of specific proteins.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: An enhanced chemiluminescence (ECL) substrate is applied, and the protein bands are visualized using a chemiluminescence imaging system. Densitometric analysis is performed to quantify the band intensities.

Immunofluorescence Assay for NF-κB Translocation

This method visualizes the location of NF-κB within the cell.

-

Cell Seeding and Treatment: Cells are grown on coverslips in a multi-well plate and treated as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Blocking: Non-specific binding is blocked using a solution containing serum (e.g., goat serum).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Cy3-conjugated) for 1 hour at room temperature in the dark.

-

Nuclear Staining: The nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides, and the cells are visualized using a fluorescence or confocal microscope. The translocation of NF-κB is assessed by observing the co-localization of the p65 signal with the DAPI nuclear stain.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubated overnight.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate Incubation: An enzyme-linked avidin or streptavidin (e.g., HRP-conjugate) is added.

-

Substrate Addition and Measurement: A chromogenic substrate is added, and the color development is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

Hp-s1 Ganglioside and Forsythoside B represent promising therapeutic candidates for inflammatory diseases due to their potent inhibitory effects on the NF-κB and MAPK signaling pathways. Their multi-target approach, involving the suppression of key upstream and downstream components of these inflammatory cascades, highlights their potential for effective modulation of the inflammatory response. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of these and similar bioactive compounds for clinical applications.

References

Hemiphroside B: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the vast family of saponins (B1172615), its complex structure, featuring a triterpenoid aglycone linked to sugar moieties, is believed to be responsible for its biological effects. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative analysis techniques. While specific signaling pathways for this compound are not yet elucidated in publicly available research, this guide will touch upon the general biological activities of related compounds from its primary source.

Natural Sources of this compound

The primary documented natural source of this compound and other structurally related triterpenoid saponins is Ardisia japonica (Thunb.) Blume, commonly known as Japanese Ardisia or Marlberry.[1][2][3] This evergreen shrub is native to East Asia and is utilized in traditional Chinese medicine.[1] The whole plant, including roots and aerial parts, contains a rich diversity of saponins.

Isolation of this compound from Ardisia japonica

While a specific protocol solely for this compound is not detailed in the available literature, a general and effective methodology for the isolation of triterpenoid saponins from Ardisia japonica can be adapted. The following protocol is a composite of established methods for isolating saponins from this plant.[4]

Experimental Protocol: Isolation of Triterpenoid Saponins

1. Plant Material Collection and Preparation:

-

Collect fresh whole plants of Ardisia japonica.

-

Thoroughly wash the plant material to remove soil and other debris.

-

Air-dry the plants in a shaded, well-ventilated area until brittle.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 70% methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 7 days), with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).

-

The saponin-rich fraction is typically found in the n-butanol extract. Concentrate the n-BuOH fraction to dryness.

4. Chromatographic Purification:

-

Subject the dried n-BuOH extract to column chromatography on a macroporous resin (e.g., Diaion HP-20).

-

Elute sequentially with water, and increasing concentrations of methanol in water (e.g., 30%, 50%, 70%, 100% MeOH).

-

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH:H₂O, 7:3:1, lower layer) and visualize by spraying with 10% sulfuric acid in ethanol (B145695) followed by heating.

-

Combine fractions containing similar saponin profiles.

-

Further purify the combined fractions using repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

A typical HPLC mobile phase for saponin separation is a gradient of acetonitrile (B52724) (ACN) in water with a small amount of formic acid (FA) (e.g., 0.1%).

-

The following diagram illustrates the general workflow for the isolation of triterpenoid saponins from Ardisia japonica.

Caption: Isolation workflow for this compound.

Quantitative Analysis

A sensitive and accurate method for the quantification of this compound can be developed based on Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), a technique successfully applied for the simultaneous determination of other triterpenoid saponins in Ardisia japonica.

Experimental Protocol: LC-MS Quantitative Analysis

1. Standard Preparation:

-

Prepare a stock solution of purified this compound of known concentration in methanol.

-

Create a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

-

Accurately weigh a small amount of powdered Ardisia japonica (e.g., 100 mg).

-

Extract with a known volume of methanol using ultrasonication or maceration.

-

Filter the extract through a 0.22 µm syringe filter prior to injection.

3. LC-MS Conditions (Adapted from a similar study):

-

LC System: High-Performance Liquid Chromatography system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-5 min, 20-30% B; 5-15 min, 30-50% B; 15-20 min, 50-80% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 1-5 µL.

-

MS System: A mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for saponins.

-

Detection Mode: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ or an appropriate adduct of this compound (C₃₁H₃₈O₁₇, MW: 682.6).

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

The following table summarizes the key parameters for the quantitative analysis.

| Parameter | Specification |

| Instrumentation | HPLC coupled with a Mass Spectrometer (LC-MS) |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Detection | ESI in Negative Ion Mode (SIM) |

| Quantification | External Standard Method |

Biological Activity and Signaling Pathways

While specific studies detailing the signaling pathways affected by this compound are not currently available, other triterpenoid saponins isolated from Ardisia japonica have demonstrated cytotoxic activities against various cancer cell lines. The general mechanism of action for many saponins involves membrane permeabilization, induction of apoptosis, and cell cycle arrest.

The logical relationship for investigating the biological activity of a newly isolated compound like this compound is depicted in the following diagram.

Caption: Workflow for bioactivity investigation.

Conclusion

This compound is a constituent of Ardisia japonica, a plant with a rich history in traditional medicine. While direct and detailed literature on this compound itself is scarce, established protocols for the isolation and quantification of related triterpenoid saponins from this source provide a robust framework for researchers. The methodologies outlined in this guide offer a comprehensive starting point for the extraction, purification, and analysis of this compound. Further investigation into its specific biological activities and the signaling pathways it modulates is warranted to fully understand its therapeutic potential.

References

- 1. Ardisia japonica - Plant Finder [missouribotanicalgarden.org]

- 2. Japanese Marlberry (Ardisia japonica) - bplant.org [bplant.org]

- 3. Ardisia japonica (Ardisia Japonica, Japonica Ardisia, Ardisia) - Uses, Benefits & Common Names [selinawamucii.com]

- 4. Characterization of three new triterpenoid saponins from Ardisia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Hemiphroside B: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the vast family of saponins (B1172615), its complex structure, featuring a triterpenoid aglycone linked to sugar moieties, is believed to be responsible for its biological effects. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative analysis techniques. While specific signaling pathways for this compound are not yet elucidated in publicly available research, this guide will touch upon the general biological activities of related compounds from its primary source.

Natural Sources of this compound

The primary documented natural source of this compound and other structurally related triterpenoid saponins is Ardisia japonica (Thunb.) Blume, commonly known as Japanese Ardisia or Marlberry.[1][2][3] This evergreen shrub is native to East Asia and is utilized in traditional Chinese medicine.[1] The whole plant, including roots and aerial parts, contains a rich diversity of saponins.

Isolation of this compound from Ardisia japonica

While a specific protocol solely for this compound is not detailed in the available literature, a general and effective methodology for the isolation of triterpenoid saponins from Ardisia japonica can be adapted. The following protocol is a composite of established methods for isolating saponins from this plant.[4]

Experimental Protocol: Isolation of Triterpenoid Saponins

1. Plant Material Collection and Preparation:

-

Collect fresh whole plants of Ardisia japonica.

-

Thoroughly wash the plant material to remove soil and other debris.

-

Air-dry the plants in a shaded, well-ventilated area until brittle.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 70% methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 7 days), with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).

-

The saponin-rich fraction is typically found in the n-butanol extract. Concentrate the n-BuOH fraction to dryness.

4. Chromatographic Purification:

-

Subject the dried n-BuOH extract to column chromatography on a macroporous resin (e.g., Diaion HP-20).

-

Elute sequentially with water, and increasing concentrations of methanol in water (e.g., 30%, 50%, 70%, 100% MeOH).

-

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH:H₂O, 7:3:1, lower layer) and visualize by spraying with 10% sulfuric acid in ethanol (B145695) followed by heating.

-

Combine fractions containing similar saponin profiles.

-

Further purify the combined fractions using repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

A typical HPLC mobile phase for saponin separation is a gradient of acetonitrile (B52724) (ACN) in water with a small amount of formic acid (FA) (e.g., 0.1%).

-

The following diagram illustrates the general workflow for the isolation of triterpenoid saponins from Ardisia japonica.

Caption: Isolation workflow for this compound.

Quantitative Analysis

A sensitive and accurate method for the quantification of this compound can be developed based on Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), a technique successfully applied for the simultaneous determination of other triterpenoid saponins in Ardisia japonica.

Experimental Protocol: LC-MS Quantitative Analysis

1. Standard Preparation:

-

Prepare a stock solution of purified this compound of known concentration in methanol.

-

Create a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

-

Accurately weigh a small amount of powdered Ardisia japonica (e.g., 100 mg).

-

Extract with a known volume of methanol using ultrasonication or maceration.

-

Filter the extract through a 0.22 µm syringe filter prior to injection.

3. LC-MS Conditions (Adapted from a similar study):

-

LC System: High-Performance Liquid Chromatography system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-5 min, 20-30% B; 5-15 min, 30-50% B; 15-20 min, 50-80% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 1-5 µL.

-

MS System: A mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for saponins.

-

Detection Mode: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ or an appropriate adduct of this compound (C₃₁H₃₈O₁₇, MW: 682.6).

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

The following table summarizes the key parameters for the quantitative analysis.

| Parameter | Specification |

| Instrumentation | HPLC coupled with a Mass Spectrometer (LC-MS) |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Detection | ESI in Negative Ion Mode (SIM) |

| Quantification | External Standard Method |

Biological Activity and Signaling Pathways

While specific studies detailing the signaling pathways affected by this compound are not currently available, other triterpenoid saponins isolated from Ardisia japonica have demonstrated cytotoxic activities against various cancer cell lines. The general mechanism of action for many saponins involves membrane permeabilization, induction of apoptosis, and cell cycle arrest.

The logical relationship for investigating the biological activity of a newly isolated compound like this compound is depicted in the following diagram.

Caption: Workflow for bioactivity investigation.

Conclusion

This compound is a constituent of Ardisia japonica, a plant with a rich history in traditional medicine. While direct and detailed literature on this compound itself is scarce, established protocols for the isolation and quantification of related triterpenoid saponins from this source provide a robust framework for researchers. The methodologies outlined in this guide offer a comprehensive starting point for the extraction, purification, and analysis of this compound. Further investigation into its specific biological activities and the signaling pathways it modulates is warranted to fully understand its therapeutic potential.

References

- 1. Ardisia japonica - Plant Finder [missouribotanicalgarden.org]

- 2. Japanese Marlberry (Ardisia japonica) - bplant.org [bplant.org]

- 3. Ardisia japonica (Ardisia Japonica, Japonica Ardisia, Ardisia) - Uses, Benefits & Common Names [selinawamucii.com]

- 4. Characterization of three new triterpenoid saponins from Ardisia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Hemiphroside B: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B is a triterpenoid saponin that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the vast family of saponins, its complex structure, featuring a triterpenoid aglycone linked to sugar moieties, is believed to be responsible for its biological effects. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative analysis techniques. While specific signaling pathways for this compound are not yet elucidated in publicly available research, this guide will touch upon the general biological activities of related compounds from its primary source.

Natural Sources of this compound

The primary documented natural source of this compound and other structurally related triterpenoid saponins is Ardisia japonica (Thunb.) Blume, commonly known as Japanese Ardisia or Marlberry.[1][2][3] This evergreen shrub is native to East Asia and is utilized in traditional Chinese medicine.[1] The whole plant, including roots and aerial parts, contains a rich diversity of saponins.

Isolation of this compound from Ardisia japonica

While a specific protocol solely for this compound is not detailed in the available literature, a general and effective methodology for the isolation of triterpenoid saponins from Ardisia japonica can be adapted. The following protocol is a composite of established methods for isolating saponins from this plant.[4]

Experimental Protocol: Isolation of Triterpenoid Saponins

1. Plant Material Collection and Preparation:

-

Collect fresh whole plants of Ardisia japonica.

-

Thoroughly wash the plant material to remove soil and other debris.

-

Air-dry the plants in a shaded, well-ventilated area until brittle.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 70% methanol (MeOH) at room temperature for an extended period (e.g., 7 days), with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

The saponin-rich fraction is typically found in the n-butanol extract. Concentrate the n-BuOH fraction to dryness.

4. Chromatographic Purification:

-

Subject the dried n-BuOH extract to column chromatography on a macroporous resin (e.g., Diaion HP-20).

-

Elute sequentially with water, and increasing concentrations of methanol in water (e.g., 30%, 50%, 70%, 100% MeOH).

-

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH:H₂O, 7:3:1, lower layer) and visualize by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Combine fractions containing similar saponin profiles.

-

Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

A typical HPLC mobile phase for saponin separation is a gradient of acetonitrile (ACN) in water with a small amount of formic acid (FA) (e.g., 0.1%).

-

The following diagram illustrates the general workflow for the isolation of triterpenoid saponins from Ardisia japonica.

Caption: Isolation workflow for this compound.

Quantitative Analysis

A sensitive and accurate method for the quantification of this compound can be developed based on Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), a technique successfully applied for the simultaneous determination of other triterpenoid saponins in Ardisia japonica.

Experimental Protocol: LC-MS Quantitative Analysis

1. Standard Preparation:

-

Prepare a stock solution of purified this compound of known concentration in methanol.

-

Create a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

-

Accurately weigh a small amount of powdered Ardisia japonica (e.g., 100 mg).

-

Extract with a known volume of methanol using ultrasonication or maceration.

-

Filter the extract through a 0.22 µm syringe filter prior to injection.

3. LC-MS Conditions (Adapted from a similar study):

-

LC System: High-Performance Liquid Chromatography system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-5 min, 20-30% B; 5-15 min, 30-50% B; 15-20 min, 50-80% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 1-5 µL.

-

MS System: A mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for saponins.

-

Detection Mode: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ or an appropriate adduct of this compound (C₃₁H₃₈O₁₇, MW: 682.6).

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

The following table summarizes the key parameters for the quantitative analysis.

| Parameter | Specification |

| Instrumentation | HPLC coupled with a Mass Spectrometer (LC-MS) |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Detection | ESI in Negative Ion Mode (SIM) |

| Quantification | External Standard Method |

Biological Activity and Signaling Pathways

While specific studies detailing the signaling pathways affected by this compound are not currently available, other triterpenoid saponins isolated from Ardisia japonica have demonstrated cytotoxic activities against various cancer cell lines. The general mechanism of action for many saponins involves membrane permeabilization, induction of apoptosis, and cell cycle arrest.

The logical relationship for investigating the biological activity of a newly isolated compound like this compound is depicted in the following diagram.

Caption: Workflow for bioactivity investigation.

Conclusion

This compound is a constituent of Ardisia japonica, a plant with a rich history in traditional medicine. While direct and detailed literature on this compound itself is scarce, established protocols for the isolation and quantification of related triterpenoid saponins from this source provide a robust framework for researchers. The methodologies outlined in this guide offer a comprehensive starting point for the extraction, purification, and analysis of this compound. Further investigation into its specific biological activities and the signaling pathways it modulates is warranted to fully understand its therapeutic potential.

References

- 1. Ardisia japonica - Plant Finder [missouribotanicalgarden.org]

- 2. Japanese Marlberry (Ardisia japonica) - bplant.org [bplant.org]

- 3. Ardisia japonica (Ardisia Japonica, Japonica Ardisia, Ardisia) - Uses, Benefits & Common Names [selinawamucii.com]

- 4. Characterization of three new triterpenoid saponins from Ardisia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Hemiphroside B: A Technical Guide on its Discovery, Properties, and Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside B, a phenylpropanoid glycoside, has emerged as a compound of interest due to its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of this compound. It details its physicochemical properties, isolation from natural sources, and the experimental evidence supporting its biological activity, with a focus on its inhibitory effects on key inflammatory pathways. This document aims to serve as a core resource for researchers exploring the therapeutic applications of this compound.

Introduction

This compound is a naturally occurring phenylpropanoid glycoside. Phenylpropanoids are a diverse class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. They play crucial roles in plant defense mechanisms and have been widely investigated for their potential health benefits in humans, including antioxidant, anti-inflammatory, and anticancer activities. This compound belongs to a larger family of related compounds, including Hemiphroside A and Hemiphroside C, which have also been identified in plant sources.

Discovery and History

This compound has been identified as a chemical constituent of plants from the Scrophulariaceae family, specifically from the genera Lagotis and Hemiphragma.

Initial studies on the chemical constituents of Hemiphragma heterophyllum Wall. by Chinese researchers in the early 2000s led to the isolation and identification of related compounds such as Hemiphroside A and Hemiphroside C. While the specific first isolation of this compound is not definitively detailed in the readily available literature, subsequent phytochemical investigations of Lagotis integra W. W. Smith have confirmed its presence as a significant component.

A notable study in 2022 highlighted this compound as one of the main active components in Lagotis integra with potential therapeutic effects against ulcerative colitis. This research utilized network pharmacology and molecular docking to predict its anti-inflammatory mechanisms.

Physicochemical Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₁H₃₈O₁₇ |

| Molecular Weight | 682.6 g/mol |

| CAS Number | 165338-28-3 |

| Class | Phenylpropanoid Glycoside |

Isolation from Natural Sources

This compound is primarily isolated from the following plant species:

-

Lagotis integra W. W. Smith : A perennial herb used in traditional Tibetan medicine.

-

Hemiphragma heterophyllum Wall. : A creeping herb found in the Himalayas.

General Isolation Protocol

The isolation of this compound from plant material typically involves the following steps:

-

Extraction : Dried and powdered plant material (whole plant or specific parts) is extracted with a solvent, commonly ethanol (B145695) or methanol, at room temperature or under reflux.

-

Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phenylpropanoid glycosides like this compound are typically enriched in the n-butanol fraction.

-

Chromatography : The n-butanol fraction is subjected to various chromatographic techniques for further purification. These may include:

-

Column Chromatography : Using silica (B1680970) gel, Sephadex LH-20, or macroporous resin.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification of the compound.

-

-

Structure Elucidation : The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Figure 1. General workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

Emerging research indicates that this compound possesses significant anti-inflammatory properties. Its mechanism of action is believed to be centered around the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Effects

A 2022 study investigating the therapeutic potential of Lagotis integra for ulcerative colitis identified this compound as a key bioactive component. The study employed computational methods to predict its interaction with inflammatory targets.

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of this compound are thought to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Molecular docking studies have suggested that this compound can bind to key proteins in the NF-κB pathway, thereby inhibiting its activation. This leads to a downstream reduction in the production of inflammatory mediators.

Figure 2. Proposed mechanism of action of this compound on the NF-κB signaling pathway.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published, the following are general methodologies that would be employed to validate its anti-inflammatory activity.

In Vitro Anti-Inflammatory Assays

-

Cell Culture : Macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used models for studying inflammation.

-

Induction of Inflammation : Cells are stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce an inflammatory response.

-

Treatment : Cells are pre-treated with varying concentrations of this compound prior to or concurrently with LPS stimulation.

-

Measurement of Inflammatory Mediators :

-

ELISA (Enzyme-Linked Immunosorbent Assay) : To quantify the production of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6) in the cell culture supernatant.

-

Griess Assay : To measure the production of nitric oxide (NO), another key inflammatory mediator.

-

-

NF-κB Activation Assays :

-

Western Blot : To measure the phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65).

-

Reporter Gene Assay : Using cells transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter to quantify NF-κB transcriptional activity.

-

Figure 3. Experimental workflow for in vitro anti-inflammatory assays of this compound.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data from direct experimental studies on this compound. The 2022 study by Wang et al. focused on computational predictions rather than reporting specific IC50 values from in vitro or in vivo experiments. As more research is conducted, this section will be updated with relevant quantitative metrics.

Future Perspectives

This compound represents a promising natural product with the potential for development as an anti-inflammatory agent. Future research should focus on:

-

Complete Elucidation of the Discovery History : Locating and referencing the primary literature that first described the isolation and characterization of this compound.

-

In-depth Biological Evaluation : Conducting comprehensive in vitro and in vivo studies to experimentally validate the anti-inflammatory effects predicted by computational models. This includes determining dose-response relationships and IC50 values.

-

Mechanism of Action Studies : Further investigating the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling : Assessing the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound to evaluate its drug-like properties.

-

Synthesis and Analogue Development : Developing efficient synthetic routes to this compound and creating analogues to explore structure-activity relationships (SAR) and optimize therapeutic potential.

Conclusion

This compound is a phenylpropanoid glycoside with strong potential as an anti-inflammatory compound. While its discovery and history are still being fully elucidated in the public domain, recent research has highlighted its presence in medicinal plants and predicted its mechanism of action to involve the inhibition of the NF-κB pathway. This technical guide has summarized the current knowledge on this compound and provides a framework for future research aimed at unlocking its full therapeutic potential. The detailed methodologies and structured data presented herein are intended to support and guide further investigation by the scientific community.

Hemiphroside B: A Technical Guide on its Discovery, Properties, and Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside B, a phenylpropanoid glycoside, has emerged as a compound of interest due to its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of this compound. It details its physicochemical properties, isolation from natural sources, and the experimental evidence supporting its biological activity, with a focus on its inhibitory effects on key inflammatory pathways. This document aims to serve as a core resource for researchers exploring the therapeutic applications of this compound.

Introduction

This compound is a naturally occurring phenylpropanoid glycoside. Phenylpropanoids are a diverse class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. They play crucial roles in plant defense mechanisms and have been widely investigated for their potential health benefits in humans, including antioxidant, anti-inflammatory, and anticancer activities. This compound belongs to a larger family of related compounds, including Hemiphroside A and Hemiphroside C, which have also been identified in plant sources.

Discovery and History

This compound has been identified as a chemical constituent of plants from the Scrophulariaceae family, specifically from the genera Lagotis and Hemiphragma.